molecular formula C10H17N B577169 N-ethyl-1-ethynylcyclohexan-1-amine CAS No. 14465-49-7

N-ethyl-1-ethynylcyclohexan-1-amine

Cat. No.: B577169
CAS No.: 14465-49-7
M. Wt: 151.253
InChI Key: UVZWVKMPRLHOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1-ethynylcyclohexan-1-amine (CAS 14465-49-7) is a chemical building block of significant interest in organic and medicinal chemistry research. This compound features a cyclohexane ring substituted with both an ethynyl group and an ethylamino group at the same carbon atom, creating a versatile scaffold for further chemical modification. It is characterized by a molecular formula of C10H17N and a molecular weight of 151.25 g/mol . Its primary research application lies in its role as a key precursor in the synthesis of novel compounds with potential biological activity. Specifically, this amine serves as a fundamental building block for the development of new amidophosphate derivatives . Research indicates that through reactions such as phosphorylation with dialkyl phosphites, this compound can be transformed into dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates . These derivatives are then screened for various biological effects, and some have been identified to produce a high growth-regulating effect on the growth, development, and yield of agricultural crops, highlighting the compound's value in agrochemical research . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can order this product from global stock with cold-chain transportation options available .

Properties

IUPAC Name

N-ethyl-1-ethynylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-10(11-4-2)8-6-5-7-9-10/h1,11H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZWVKMPRLHOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis Applications

N-ethyl-1-ethynylcyclohexan-1-amine has been employed in several synthetic methodologies, showcasing its utility as a precursor or intermediate in the formation of various compounds.

1. Amidophosphate Synthesis
Recent studies have demonstrated the successful phosphorylation of this compound with dialkyl phosphites under microwave irradiation. This reaction yields dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates, which are characterized by their high yields and potential biological activity. The methodology involves using triethylamine as an HCl acceptor and demonstrates the compound's reactivity and versatility in forming phosphorus-containing derivatives .

2. Urea Derivatives Formation
this compound has also been utilized in the synthesis of urea derivatives through reactions with carbon dioxide and various alkylamines. This process has shown promising yields and highlights the compound's ability to participate in organocatalyzed reactions, expanding its application scope in synthetic organic chemistry .

3. Cyclization Reactions
The compound serves as a substrate for cyclization reactions, leading to the formation of oxazolines and other heterocyclic compounds. Research indicates that N-sulfonyl propargylamides derived from this compound can undergo base-catalyzed cyclization to yield various products, showcasing its role in generating complex molecular architectures .

The biological properties of this compound derivatives have been a focal point of research due to their potential therapeutic applications.

1. Antimicrobial Properties
Studies have indicated that phosphorylated derivatives of this compound exhibit significant antimicrobial activity. The presence of multiple reactive centers allows for the development of compounds with enhanced biological properties, making them candidates for further pharmacological evaluation .

2. Potential as Drug Precursors
The ability to modify the structure of N-ethyl-1-ethynylcyclohexan-1-amines through various synthetic routes positions it as a valuable precursor for drug development. Its derivatives may possess bioactive properties that warrant investigation for therapeutic uses in treating infections or other diseases .

Case Studies

Several case studies illustrate the practical applications of this compound in research settings:

Study Application Findings
Study 1Amidophosphate SynthesisHigh yields of dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates were achieved using microwave irradiation .
Study 2Urea DerivativesSuccessful formation of isoxazolidinones from reactions with CO2 and alkylamines with notable yields .
Study 3Cyclization ReactionsDemonstrated cyclization to form oxazolines using various bases, highlighting structural versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-ethyl-1-ethynylcyclohexan-1-amine and related cyclohexanamine derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key References
This compound 14465-49-7 Ethynyl (C≡CH), N-Ethyl C₁₀H₁₇N 151.25 Not reported
N-Ethyl-1-phenylcyclohexan-1-amine 2201-15-2 Phenyl (C₆H₅), N-Ethyl C₁₄H₂₁N 203.33 Not reported
3-Methoxyeticyclidin 1364933-80-1 3-Methoxyphenyl, N-Ethyl C₁₅H₂₃NO 241.35 Not reported
2-Ethyl-N-methylcyclohexan-1-amine 252854-42-5 Ethyl (C₂H₅), N-Methyl C₉H₁₉N 141.26 Liquid
N,N-Dimethyl-1-cyclohexan-1-amine 13815-46-8 N,N-Dimethyl C₈H₁₅N 125.21 Not reported

Structural and Electronic Differences

  • Ethynyl vs. Aromatic Substituents : The ethynyl group in this compound introduces sp-hybridized carbon, leading to linear geometry and strong electron-withdrawing effects. In contrast, phenyl (in N-ethyl-1-phenylcyclohexan-1-amine) and 3-methoxyphenyl (in 3-Methoxyeticyclidin) substituents are aromatic, contributing π-electron systems and lipophilicity .
  • N-Alkyl Variations : The ethyl group on the nitrogen atom in the target compound differs from methyl (e.g., 2-ethyl-N-methylcyclohexan-1-amine) and dimethyl (e.g., N,N-Dimethyl-1-cyclohexan-1-amine) groups, which influence steric bulk and basicity .

Physicochemical and Functional Comparisons

Molecular Weight and Polarity

  • The ethynyl-substituted compound has a higher molecular weight (151.25 g/mol) compared to simpler derivatives like N,N-Dimethyl-1-cyclohexan-1-amine (125.21 g/mol) .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 1-ethynylcyclohexan-1-amine (1.24 g, 10 mmol) is dissolved in anhydrous acetonitrile under nitrogen atmosphere. Ethyl bromide (1.09 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are added, and the mixture is irradiated in a microwave reactor (e.g., MAS-II Plus) at 115°C for 5–10 minutes. The reaction progress is monitored via thin-layer chromatography (TLC), with triethylamine often employed as an HCl acceptor to mitigate side reactions. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from petroleum ether to yield this compound as a white crystalline solid.

Key Parameters:

  • Catalyst: Triethylamine (0.015 mol per 0.01 mol substrate).

  • Solvent: Carbon tetrachloride or acetonitrile.

  • Yield: ~85–92% under microwave irradiation.

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the ethyl bromide acts as an electrophile, and the amine’s lone pair facilitates nucleophilic attack. Microwave irradiation enhances reaction kinetics by promoting dipole polarization, reducing reaction times from hours to minutes.

Reductive Amination of Cyclohexanone with Ethylamine Followed by Ethynylation

This two-step approach involves synthesizing N-ethylcyclohexan-1-amine via reductive amination, followed by introducing the ethynyl group through acetylide addition.

Reductive Amination Step

Cyclohexanone (9.8 g, 100 mmol) and ethylamine (5.85 g, 130 mmol) are refluxed in methanol with sodium cyanoborohydride (6.3 g, 100 mmol) at 60°C for 12 hours. The resulting N-ethylcyclohexan-1-amine is isolated via vacuum distillation (b.p. 65–68°C at 15 mmHg).

Ethynylation via Acetylide Addition

The N-ethylcyclohexan-1-amine is treated with lithium acetylide-ethylenediamine complex (1.2 equiv) in tetrahydrofuran (THF) at −78°C. The reaction mixture is warmed to room temperature and stirred for 6 hours, yielding this compound after aqueous workup and column chromatography.

Key Parameters:

  • Temperature: −78°C to 25°C.

  • Yield: ~70–75% for the ethynylation step.

Imine Formation and Acetylide Addition

A one-pot synthesis leveraging imine intermediates offers an alternative pathway. Cyclohexanone is condensed with ethylamine to form an imine, which undergoes nucleophilic attack by an acetylide.

Procedure

Cyclohexanone (9.8 g, 100 mmol) and ethylamine (5.85 g, 130 mmol) are stirred in toluene with molecular sieves (4Å) at 110°C for 4 hours to form the imine. Lithium acetylide (1.2 equiv) is added at −40°C, and the mixture is stirred for 12 hours. Hydrolysis with dilute HCl affords this compound.

Key Parameters:

  • Catalyst: None required for imine formation.

  • Yield: ~60–68%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
AlkylationShort reaction time, high yieldRequires specialized equipment (microwave)85–92
Reductive AminationMild conditions, scalableMulti-step process70–75
Imine/AcetylideOne-pot synthesisSensitive to moisture60–68

Characterization and Validation

Spectroscopic Data

  • IR (ν, cm⁻¹): 3261 (≡C–H), 2106 (C≡C), 1224 (P=O in related amidophosphates).

  • ¹H NMR (CDCl₃): δ 1.2–1.6 (m, cyclohexane), 2.8 (q, J = 7 Hz, N–CH₂CH₃), 3.1 (s, ≡C–H).

  • XRD Analysis: Confirms chair conformation of cyclohexane ring and spatial orientation of substituents.

Industrial and Laboratory-Scale Considerations

Microwave-assisted synthesis is favored for its efficiency, reducing reaction times from hours to minutes . However, large-scale production may prioritize reductive amination due to lower equipment costs.

Q & A

Basic: What spectroscopic methods are recommended for characterizing N-ethyl-1-ethynylcyclohexan-1-amine, and how do they resolve structural ambiguities?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Identifies protons on the ethyl group (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for N-CH₂) and ethynyl proton (δ ~2.0–3.0 ppm). The cyclohexane ring protons exhibit splitting patterns dependent on stereochemistry .
    • ¹³C NMR : Confirms the sp-hybridized ethynyl carbon (δ ~70–85 ppm) and cyclohexane carbons (δ ~20–35 ppm) .
  • Infrared (IR) Spectroscopy : The ethynyl C≡C stretch (~2100–2260 cm⁻¹) and N-H stretch (~3300 cm⁻¹) are critical for functional group identification .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (predicted ~153.25 g/mol) and fragments (e.g., loss of ethyl group or ethynyl moiety) .

Methodological Note: For stereochemical analysis, compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in cyclohexane chair conformations .

Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts optimize chiral purity?

Answer:

  • Chiral Ligand Design : Use palladium or ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) for asymmetric hydrogenation of precursor alkynes. Ethynyl groups require sterically bulky ligands to enforce enantioselectivity .
  • Kinetic Resolution : Enzymatic resolution (e.g., lipases) can separate enantiomers via selective acylation of the amine group .
  • Reaction Conditions :
    • Temperature: Lower temperatures (0–25°C) reduce racemization .
    • Solvent: Polar aprotic solvents (e.g., DMF) enhance catalyst stability .

Data Contradiction Analysis: Conflicting enantiomeric excess (ee) values in literature may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use kinetic studies (e.g., Eyring plots) to identify dominant pathways .

Advanced: What computational strategies predict the bioactivity of this compound in neurological targets?

Answer:

  • Molecular Docking : Simulate binding to dopamine receptors (e.g., D2/D3 subtypes) using software like AutoDock Vina. The ethynyl group’s linear geometry may sterically hinder binding compared to bulkier substituents (e.g., fluorine in analogous compounds) .
  • QSAR Modeling : Train models on cyclohexane amine derivatives to correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values. Ethynyl’s electron-withdrawing nature may reduce basicity, altering receptor affinity .
  • MD Simulations : Assess conformational stability in lipid bilayers to predict blood-brain barrier permeability .

Validation: Cross-validate computational results with in vitro assays (e.g., radioligand binding) to address discrepancies between predicted and observed activity .

Basic: How can researchers mitigate hazards during the handling of this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Contingency Planning : Pre-coordinate with waste management services for compliant disposal, as regulatory data for this specific compound may be limited .

Advanced: How do steric and electronic effects of the ethynyl group influence catalytic applications of this compound?

Answer:

  • Steric Effects : The linear ethynyl group creates a rigid spatial environment, enhancing selectivity in asymmetric catalysis (e.g., cyclopropanation reactions) compared to flexible substituents .
  • Electronic Effects : The sp-hybridized carbon withdraws electron density, lowering the amine’s basicity and altering coordination behavior with transition metals (e.g., Pd, Ru) .
  • Case Study : In Suzuki-Miyaura coupling, ethynyl-modified ligands improve turnover frequency (TOF) by 20% compared to methyl analogs, but reduce catalyst lifetime due to oxidative degradation .

Optimization Strategy : Balance steric bulk and electronic tuning via substituent variation (e.g., replacing ethyl with electron-donating groups) .

Advanced: What strategies resolve contradictions in reported synthetic yields of cyclohexane amine derivatives?

Answer:

  • Critical Parameter Analysis :
    • Solvent Polarity : Higher polarity (e.g., DMSO vs. THF) may stabilize intermediates but promote side reactions .
    • Catalyst Loading : Sub-stoichiometric Pd (0.5 mol%) optimizes cost-yield trade-offs .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst .
  • Reproducibility Checks : Replicate literature procedures with strict moisture/oxygen control, as trace water can hydrolyze ethynyl groups .

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